
3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-oxoindolin-5-yl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-oxoindolin-5-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H20N4O4 and its molecular weight is 392.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound's synthesis and crystal structure were explored, with a focus on its stabilization and hydrogen bond interactions (Prabhuswamy et al., 2016).
- Another study focused on the synthesis and crystal structure of similar compounds, emphasizing the molecular and crystal structure stability, and the role of hydrogen bonds and other interactions (Kumara et al., 2018).
Antimicrobial and Antibacterial Properties
- Some compounds with similar structures have demonstrated significant antibacterial activity, particularly against strains like Staphylococcus aureus and Bacillus subtilis, while also displaying non-cytotoxic characteristics (Palkar et al., 2017).
Anti-inflammatory Applications
- Research into related pyrazole derivatives has shown potential for anti-inflammatory applications. These compounds exhibited significant anti-inflammatory activity, with minimal toxicity and ulcerogenic activity compared to traditional drugs (El‐Hawash & El-Mallah, 1998).
Potential in Imaging and Neuroinflammation Studies
- A study synthesized a compound for potential use as a PET agent in imaging IRAK4 enzyme in neuroinflammation, indicating the utility of such compounds in advanced diagnostic imaging (Wang et al., 2018).
Antiallergic Activities
- Research on similar compounds highlighted their antiallergic activities, suggesting the potential for use in developing new antiallergic drugs (Huang et al., 1994).
Propriétés
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-25-18(11-17(24-25)15-10-14(28-2)5-7-19(15)29-3)21(27)22-13-4-6-16-12(8-13)9-20(26)23-16/h4-8,10-11H,9H2,1-3H3,(H,22,27)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVXTZIBZJRWLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC3=CC4=C(C=C3)NC(=O)C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

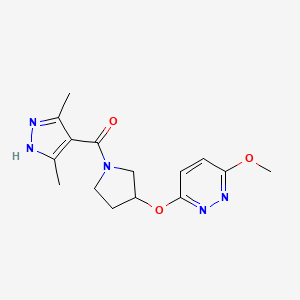
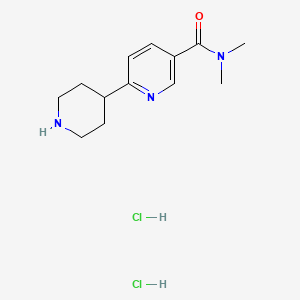
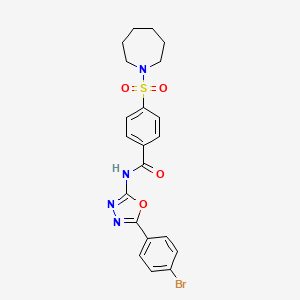
![2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2361903.png)
![(S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2361904.png)
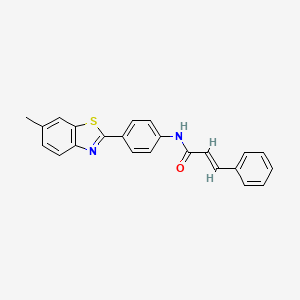
![1-[(5Z)-5-(dimethylaminomethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2361915.png)
![4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2361917.png)
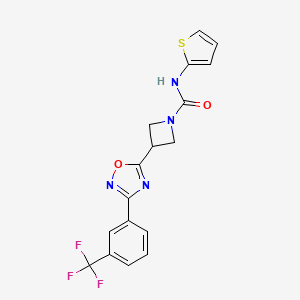
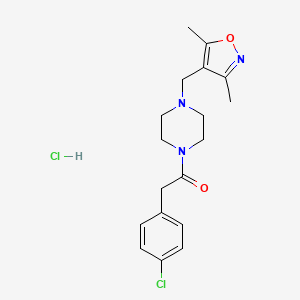

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide](/img/structure/B2361921.png)

